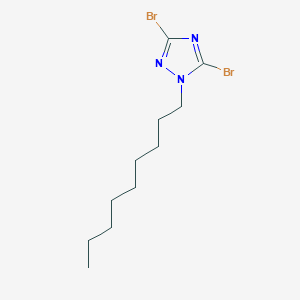

3,5-Dibromo-1-nonyl-1H-1,2,4-triazole

Description

Significance of Heterocyclic Compounds in Contemporary Chemistry

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of modern chemistry. openaccessjournals.comijpsr.com Their importance spans numerous scientific and industrial fields, including medicine, agriculture, and material science. msesupplies.com It is estimated that over half of all known organic compounds are heterocyclic. msesupplies.com The presence of heteroatoms like nitrogen, oxygen, or sulfur imparts unique chemical and physical properties to these molecules. openaccessjournals.commsesupplies.com

In the pharmaceutical and biotechnology sectors, heterocyclic systems are of paramount importance. A vast majority of bioactive substances, reportedly as high as 85%, incorporate a heterocyclic moiety. msesupplies.com This structural feature allows medicinal chemists to modulate properties such as solubility and lipophilicity, which are crucial for enhancing the efficacy of therapeutic agents. msesupplies.com Well-known examples of nitrogen-containing heterocycles in natural products and drugs include nicotine, tryptamine, and the anticancer agent vinblastine. msesupplies.com Beyond medicine, heterocyclic compounds are integral to the development of industrial materials such as dyes, polymers, and agrochemicals. ijpsr.commsesupplies.com Their distinct electronic characteristics are also harnessed in the creation of advanced materials like organic conductors and semiconductors. openaccessjournals.commsesupplies.com The structural and functional versatility of heterocyclic compounds ensures their continued role at the forefront of scientific innovation. msesupplies.com

The 1,2,4-Triazole (B32235) Scaffold: Foundational Research Context

Among the vast family of heterocyclic compounds, the 1,2,4-triazole ring system holds a position of significant interest for researchers. This five-membered ring, containing three nitrogen atoms and two carbon atoms, is an aromatic structure that serves as a versatile scaffold in the design of new molecules. frontiersin.orgresearchgate.net The unique electronic properties of the triazole ring, including its dipole character and capacity for hydrogen bonding, allow it to interact with biological receptors with high affinity. nih.gov

The 1,2,4-triazole moiety is a key component in numerous clinically approved drugs, demonstrating its importance in medicinal chemistry. eurekaselect.com Notable examples include the antifungal agents fluconazole (B54011) and itraconazole, the antiviral drug ribavirin, and the non-steroidal aromatase inhibitors anastrozole (B1683761) and letrozole, used in cancer therapy. frontiersin.orgeurekaselect.comresearchgate.net The broad spectrum of biological activities associated with 1,2,4-triazole derivatives is extensive, encompassing antibacterial, anticonvulsant, anti-inflammatory, and antitubercular properties. nih.govnih.gov This wide range of applications has spurred considerable research into the synthesis and modification of the 1,2,4-triazole scaffold to develop novel therapeutic agents. frontiersin.orgnih.gov Research has focused on various synthetic methodologies and the exploration of structure-activity relationships (SAR) to optimize the biological efficacy of these compounds. researchgate.netnih.gov

Structural Specificity of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole within N-Alkyl Dibromotriazole Frameworks

Within the broad class of 1,2,4-triazoles, N-alkyl dibromotriazoles represent a specific subset with distinct structural features. The compound 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole is characterized by a 1,2,4-triazole ring that is substituted at the 3 and 5 positions with bromine atoms and at the 1-position with a nine-carbon alkyl chain (a nonyl group).

The alkylation of the 1,2,4-triazole ring is a key synthetic step. Research into the alkylation of 1,2,4-triazole has shown that reactions can lead to substitution at different nitrogen atoms, primarily yielding 1-substituted and 4-substituted isomers. researchgate.net The synthesis of 1-substituted-1,2,4-triazoles can be achieved with high regioselectivity using specific bases and reaction conditions. researchgate.net

The structure of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole combines the electron-withdrawing effects of the two bromine atoms with the hydrophobic nature of the long nonyl chain. The bromine atoms significantly alter the electronic properties of the triazole ring. The nonyl group, being a large, non-polar alkyl chain, substantially increases the lipophilicity of the molecule. This structural combination—a planar, polarizable heterocyclic core with a flexible, hydrophobic tail—suggests potential applications in areas where interactions with both lipophilic and hydrophilic environments are necessary. The systematic study of related N-alkyl dibromotriazoles, by varying the length and nature of the alkyl chain, allows for the fine-tuning of physicochemical properties for specific research applications.

Physicochemical Data

Below is a table summarizing key physicochemical properties for 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole and related compounds for comparative analysis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3,5-Dibromo-1H-1,2,4-triazole | C₂HBr₂N₃ | 226.86 | 7411-23-6 |

| 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | C₃H₃Br₂N₃ | 240.88 | 23579-79-5 |

| 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole | C₁₁H₁₉Br₂N₃ | 353.10 | 129048-03-3 |

| 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole | C₇H₉Br₂N₃O | 310.97 | 106724-84-9 |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1-nonyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19Br2N3/c1-2-3-4-5-6-7-8-9-16-11(13)14-10(12)15-16/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPHOGXHYSPJSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C(=NC(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Functionalization of 3,5 Dibromo 1 Nonyl 1h 1,2,4 Triazole

Reactivity of Bromine Substituents on the Triazole Ring

The two bromine atoms at the 3 and 5 positions of the triazole ring are susceptible to a variety of transformations, including nucleophilic substitution, reduction, and cross-coupling reactions. These reactions provide avenues for introducing diverse functionalities onto the triazole core.

The electron-withdrawing nature of the 1,2,4-triazole (B32235) ring system facilitates nucleophilic aromatic substitution (SNAr) at the C3 and C5 positions by displacing the bromide ions. A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to generate a library of substituted triazole derivatives. mdpi.comnih.govresearchgate.net The reaction conditions for SNAr on similar dibrominated heterocyclic systems often involve a base and a suitable solvent, with the temperature being a critical parameter to control the extent of substitution (mono- versus di-substitution). researchgate.net For instance, reacting 3,5-dibromo-1-alkyl-1H-1,2,4-triazoles with primary or secondary amines in the presence of a base like sodium bicarbonate can lead to the corresponding amino-substituted triazoles. nih.gov

Table 1: Representative Conditions for SNAr on Bromo-Substituted Heterocycles Interactive data table. Users can sort by Nucleophile, Base, Solvent, and typical reaction temperature.

| Nucleophile | Base | Solvent | Typical Temperature (°C) |

|---|---|---|---|

| Primary Amines | NaHCO₃ | DMF | Room Temperature - 80 |

| Secondary Amines | K₂CO₃ | Acetonitrile (B52724) | Reflux |

| Alkoxides | NaH | THF | 0 - Room Temperature |

Selective removal of one or both bromine atoms through hydrodehalogenation offers a strategic approach to creating less substituted triazole derivatives. This transformation is typically achieved using a reducing agent, such as hydrogen gas with a palladium catalyst (e.g., Pd/C), or other hydride sources. organic-chemistry.org The selectivity of the reaction, i.e., the removal of one or both bromine atoms, can often be controlled by stoichiometry of the reducing agent and the reaction conditions. This method is valuable for preparing mono-bromo-1-nonyl-1H-1,2,4-triazoles, which can then undergo further selective functionalization at the remaining bromine position. organic-chemistry.org

The bromine atoms on the triazole ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by reacting the dibromo-triazole with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govrsc.orgorganic-chemistry.orglibretexts.orgacs.org The reaction conditions can be tuned to achieve either mono- or diarylation. Studies on similar dihaloheterocycles have shown that the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.govorganic-chemistry.org

The Sonogashira coupling provides a direct route to alkynyl-substituted triazoles by reacting the dibromo-triazole with a terminal alkyne. wikipedia.orgnih.govorganic-chemistry.orgrsc.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.orglibretexts.org Copper-free Sonogashira protocols have also been developed. nih.gov The sequential Sonogashira coupling can be employed to introduce two different alkynyl groups.

Table 2: Typical Conditions for Cross-Coupling Reactions of Dihalo-Heterocycles Interactive data table. Users can sort by Reaction Type, Catalyst, Base, and Solvent.

| Reaction Type | Catalyst | Base | Solvent |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water rsc.orgorganic-chemistry.org |

Role of the N-Nonyl Group in Modulating Reactivity

The long alkyl chain of the nonyl group primarily imparts steric hindrance around the N1 position of the triazole ring. nih.gov This steric bulk can influence the approach of reagents to the adjacent C5 bromine atom, potentially leading to differences in reactivity between the C3 and C5 positions in certain reactions. Electronically, the nonyl group is an electron-donating group, which can slightly increase the electron density of the triazole ring compared to an unsubstituted 1H-1,2,4-triazole. However, this effect is generally considered to be minor compared to the strong electron-withdrawing nature of the two bromine atoms and the triazole ring itself. nih.gov The most significant contribution of the nonyl group is the increased solubility of the molecule in organic solvents, which is advantageous for conducting reactions in non-polar media.

In reactions where mono-substitution is desired, the N-nonyl group may play a role in directing the incoming substituent. The steric bulk of the nonyl group could potentially favor substitution at the C3 position over the more sterically encumbered C5 position. However, electronic factors of the triazole ring itself are often the dominant directing influence in the functionalization of 1,2,4-triazoles. nih.govnih.gov The regioselectivity of N-alkylation in triazole systems is a well-studied area, and while the nonyl group is already in place in the target molecule, the principles governing this selectivity can provide insights into the electronic environment of the ring. organic-chemistry.orgacs.orgacs.orguzhnu.edu.ua

Derivatization Pathways for Advanced Molecular Architectures

The strategic functionalization of the 3,5-dibromo-1-nonyl-1H-1,2,4-triazole core is a gateway to a multitude of advanced molecular architectures. The presence of two reactive bromine atoms on the triazole ring, coupled with the long alkyl nonyl chain at the N1 position, provides a versatile platform for designing complex molecules with tailored properties. These derivatization pathways are pivotal in transitioning from a simple heterocyclic compound to sophisticated functional materials.

Introduction of Diverse Functional Groups

The bromine atoms at the C3 and C5 positions of the 1,2,4-triazole ring are susceptible to nucleophilic substitution, making them ideal handles for the introduction of a wide array of functional groups. This functionalization is key to tuning the electronic, steric, and chemical properties of the molecule, thereby enabling its application in various scientific and technological fields.

The substitution of the bromine atoms can be achieved through various chemical transformations, allowing for the covalent attachment of different moieties. For instance, reactions with amines, thiols, and alkoxides can lead to the formation of amino, thioether, and ether linkages, respectively. These reactions significantly expand the chemical space accessible from the 3,5-dibromo-1-nonyl-1H-1,2,4-triazole precursor.

The nonyl group at the N1 position, while generally less reactive, imparts significant lipophilicity to the molecule. This long alkyl chain can influence the solubility and self-assembly properties of the resulting derivatives, making them suitable for applications in materials science and medicinal chemistry where interactions with nonpolar environments are crucial.

The introduction of functional groups can be performed in a stepwise manner, allowing for the synthesis of unsymmetrically substituted 1,2,4-triazoles. This regioselective functionalization is critical for the design of molecules with specific vectoral properties, which are important in areas such as nonlinear optics and molecular electronics.

Below is a table summarizing potential functional groups that can be introduced onto the 3,5-dibromo-1-nonyl-1H-1,2,4-triazole scaffold and the resulting derivatives.

| Reagent Type | Functional Group Introduced | Potential Derivative Class |

| Primary/Secondary Amines | Amino (-NHR, -NR₂) | Amino-triazoles |

| Thiols | Thioether (-SR) | Thioether-substituted triazoles |

| Alkoxides | Ether (-OR) | Ether-substituted triazoles |

| Organometallic Reagents | Aryl/Alkyl groups | Aryl/Alkyl-substituted triazoles |

| Azides | Azido (-N₃) | Azido-triazoles |

These derivatization reactions pave the way for the creation of a diverse library of 1-nonyl-1H-1,2,4-triazole derivatives, each with unique physicochemical characteristics.

Formation of Polymeric or Supramolecular Assemblies

The functionalized derivatives of 3,5-dibromo-1-nonyl-1H-1,2,4-triazole can serve as monomers or building blocks for the construction of larger, more complex structures such as polymers and supramolecular assemblies. The 1,2,4-triazole moiety is known to participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, which are fundamental to the formation of these higher-order structures. acs.org

Polymeric Assemblies:

Polymers incorporating the 1,2,4-triazole unit can exhibit a range of interesting properties, including high thermal stability and proton conductivity. nih.gov By introducing polymerizable groups (e.g., vinyl, acrylate) onto the triazole ring through the substitution of the bromine atoms, 3,5-disubstituted-1-nonyl-1H-1,2,4-triazole monomers can be synthesized. These monomers can then undergo polymerization to form novel polymers with the triazole units either in the main chain or as pendant groups. The nonyl chain would likely influence the polymer's morphology and solubility, potentially leading to materials with unique processing characteristics. For instance, certain polymers containing 1,2,4-triazole derivatives have been investigated for their potential in applications such as anticorrosion coatings and antibacterial materials. ajchem-a.com

Supramolecular Assemblies:

The nitrogen atoms of the 1,2,4-triazole ring can act as ligands for metal ions, leading to the formation of coordination polymers or discrete metallosupramolecular architectures. acs.org The specific geometry of the resulting assembly is dictated by the coordination preference of the metal ion and the disposition of the coordinating sites on the triazole ligand. The long nonyl chain of 3,5-disubstituted-1-nonyl-1H-1,2,4-triazole derivatives could play a significant role in directing the self-assembly process in the solid state or in solution, potentially leading to the formation of lamellar or micellar structures.

Furthermore, the triazole ring can participate in hydrogen bonding, acting as both a hydrogen bond donor (N-H in the parent triazole) and acceptor (the lone pairs on the nitrogen atoms). acs.org By strategically placing hydrogen bonding functionalities on the substituents at the C3 and C5 positions, it is possible to program the self-assembly of these molecules into well-defined supramolecular structures such as tapes, rosettes, or liquid crystalline phases. The interplay of hydrogen bonding, van der Waals interactions from the nonyl chains, and π-π stacking of the triazole rings can lead to complex and functional supramolecular materials. Such assemblies are of interest for their potential applications in molecular recognition, sensing, and the development of "smart" materials. acs.orgacs.org

The table below outlines the types of assemblies that could be formed from derivatives of 3,5-dibromo-1-nonyl-1H-1,2,4-triazole.

| Assembly Type | Driving Force(s) | Potential Application Areas |

| Coordination Polymers | Metal-ligand coordination | Catalysis, Gas Storage, Molecular Magnetism |

| Hydrogen-Bonded Networks | Hydrogen bonding, π-π stacking | Crystal Engineering, Molecular Recognition |

| Liquid Crystals | Anisotropic molecular shape, van der Waals forces | Display Technologies, Sensors |

| Micelles/Vesicles (in solution) | Hydrophobic effect of the nonyl chain | Drug Delivery, Nanoreactors |

The derivatization of 3,5-dibromo-1-nonyl-1H-1,2,4-triazole provides a rich platform for the development of advanced molecular architectures with a wide range of potential applications.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H-NMR) Techniques

A ¹H-NMR spectrum for 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole would be expected to show characteristic signals for the protons of the nonyl chain. This would typically include a triplet for the terminal methyl (CH₃) group, a series of multiplets for the methylene (B1212753) (CH₂) groups in the middle of the chain, and a distinct triplet for the methylene group directly attached to the triazole nitrogen (N-CH₂). The integration of these signals would correspond to the number of protons in each unique environment. General ¹H-NMR spectral data for other 1,2,4-triazole (B32235) derivatives have been reported. researchgate.netrsc.org

Table 1: Hypothetical ¹H-NMR Data Interpretation

| Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| N-CH₂- | Triplet | ~4.0 - 4.5 |

| -(CH₂)₇- | Multiplet | ~1.2 - 1.9 |

| -CH₃ | Triplet | ~0.8 - 0.9 |

Note: This table is a generalized prediction. Actual values require experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Techniques

The ¹³C-NMR spectrum would provide information on the carbon skeleton of the molecule. Distinct signals would be expected for the two bromine-substituted carbon atoms of the triazole ring. chemicalbook.com Additionally, a series of signals would correspond to the nine unique carbon atoms of the nonyl chain. The chemical shifts of these carbons would vary depending on their proximity to the electronegative nitrogen atom of the triazole ring. Spectral data for various 1,2,4-triazole derivatives are available in the literature. researchgate.netresearchgate.netufv.br

Table 2: Hypothetical ¹³C-NMR Data Interpretation

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C3, C5 (Triazole) | ~140 - 150 |

| N-C1' (Nonyl) | ~45 - 55 |

| C2' - C8' (Nonyl) | ~22 - 32 |

| C9' (Nonyl, -CH₃) | ~14 |

Note: This table is a generalized prediction. Actual values require experimental data.

Advanced 2D NMR Experiments for Connectivity Assignment

To definitively assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular structure by showing which protons are coupled to each other and to which carbon atoms they are attached.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Under EI-MS, a molecule is bombarded with high-energy electrons, often leading to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole, characterized by a distinctive isotopic pattern due to the presence of two bromine atoms. Numerous fragment ions would also be observed, corresponding to the loss of parts of the nonyl chain or other cleavages of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a softer ionization technique that typically results in less fragmentation than EI-MS. The primary ion observed would likely be the protonated molecule [M+H]⁺. High-resolution ESI-MS (HRMS) would allow for the determination of the exact mass of the molecule, which can be used to confirm its elemental formula with high accuracy. The study of isomeric triazoles has been performed using ESI-HRMS.

Vibrational Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Based on studies of related 1,2,4-triazole derivatives, the following vibrational modes can be expected. researchgate.netresearchgate.netscispace.comnih.gov

The C-H stretching vibrations of the nonyl chain would appear in the 2850-2960 cm⁻¹ region. The triazole ring itself has characteristic vibrations. The C=N stretching vibrations are typically observed in the 1500-1650 cm⁻¹ range, while the N-N stretching vibrations can be found around 1200-1300 cm⁻¹. The C-Br stretching vibrations would be expected at lower wavenumbers, typically below 700 cm⁻¹.

Table 2: Predicted FT-IR Spectral Data for 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Reference |

| C-H (Alkyl) | Stretching | 2850 - 2960 | researchgate.net |

| C=N (Triazole ring) | Stretching | 1500 - 1650 | researchgate.net |

| N-N (Triazole ring) | Stretching | 1200 - 1300 | researchgate.net |

| C-N (Ring) | Stretching | 1000 - 1100 | scispace.com |

| C-Br | Stretching | < 700 |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis of Dibromotriazoles

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole has not been reported, analysis of related dibromotriazole structures provides a strong basis for predicting its solid-state conformation. scispace.commdpi.com

Examination of Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is governed by a variety of intermolecular interactions. rsc.orgias.ac.insemanticscholar.org For 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole, several types of non-covalent interactions are expected to play a significant role in the crystal packing. mdpi.comnih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation, purification, and quantification of organic compounds. For a relatively non-polar compound like 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole, reversed-phase high-performance liquid chromatography (RP-HPLC) would be a suitable technique for its analysis.

In an RP-HPLC system, a non-polar stationary phase (like C18) is used with a polar mobile phase. The retention time of the compound would be influenced by the hydrophobicity of the nonyl chain. Gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to ensure good separation and peak shape. For quantification, a UV detector would be effective, as the triazole ring is expected to have a chromophore that absorbs UV light. The development of a robust HPLC method would be essential for quality control and for studying the compound's properties and potential applications. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of substituted triazoles due to its versatility and wide applicability. For a compound such as 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole, a reversed-phase HPLC method is generally the most effective approach. This methodology separates compounds based on their hydrophobicity. The non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), interacts with the non-polar nonyl chain of the molecule.

A common mobile phase for the analysis of triazole derivatives consists of a mixture of acetonitrile (B52724) and water. nih.govnih.gov The proportion of acetonitrile, the organic modifier, is adjusted to achieve optimal retention and separation from potential impurities. A gradient elution, where the concentration of the organic modifier is increased during the run, can be particularly useful for analyzing samples containing compounds with a wide range of polarities. nih.gov Detection is often accomplished using a UV detector, as the triazole ring exhibits absorbance in the UV region. For enhanced sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is a powerful option. epa.govnih.gov

A simple reversed-phase HPLC method with UV detection can be developed and validated for the quantification of novel triazole agents. nih.gov The method often involves a straightforward precipitation of proteins from a sample matrix, like plasma, with acetonitrile. nih.gov The reconstituted sample is then injected into the HPLC system. nih.gov

The following table outlines a hypothetical, yet scientifically plausible, set of HPLC parameters for the analysis of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole, based on methods developed for similar triazole derivatives. nih.govnih.gov

| Parameter | Condition |

| Column | Symmetry C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 40% B, increase to 80% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Vol. | 10 µL |

| Column Temp. | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. The applicability of GC-MS for 1,2,4-triazole derivatives can be influenced by the polarity and volatility of the substituents on the triazole ring. researchgate.net For 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole, the long nonyl chain imparts significant volatility, making it amenable to GC analysis. However, the polarity of the dibrominated triazole core must be considered, as highly polar compounds can exhibit poor peak shape and response in GC-MS. researchgate.net

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column by a carrier gas, usually helium or hydrogen. The separation occurs on a non-polar column, where compounds are separated based on their boiling points and interactions with the stationary phase. researchgate.net As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (structural information) and quantitative data.

For the analysis of triazole pesticides, which share structural similarities with the target compound, a dispersive liquid-liquid microextraction (DLLME) technique can be employed for sample preparation, followed by GC-MS analysis. nih.gov This sample preparation step helps to extract and preconcentrate the analytes from a complex matrix. nih.gov

A proposed set of GC-MS parameters for the analysis of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole is presented in the table below, drawing on established methods for similar compounds. researchgate.netnih.gov

| Parameter | Condition |

| GC System | Agilent 7890B GC system or similar |

| Mass Detector | Agilent 5977B mass selective detector or similar |

| Column | HP-5ms (or equivalent non-polar), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography is a powerful separation technique that combines the advantages of both gas and liquid chromatography. wikipedia.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orglibretexts.org SFC is particularly well-suited for the analysis and purification of thermally labile and chiral molecules. wikipedia.org For halogenated compounds, SFC with electron capture detection (SFC-ECD) has been shown to provide high sensitivity. americanpharmaceuticalreview.comresearchgate.net

The physical properties of the supercritical fluid mobile phase, such as its low viscosity and high diffusivity, allow for faster separations and lower pressure drops compared to HPLC. libretexts.org The solvating power of the supercritical CO2 can be tuned by adding a polar co-solvent, or modifier, such as methanol, which is beneficial for the elution of more polar compounds like nitrogen heterocycles. americanpharmaceuticalreview.comresearchgate.net

Given that 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole is a halogenated heterocyclic compound, SFC presents a promising analytical approach. The technique's ability to handle thermally sensitive compounds and its compatibility with various detectors make it a valuable tool for both qualitative and quantitative analysis.

The following table provides a representative set of SFC conditions that could be adapted for the analysis of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole, based on general principles and applications of SFC for related compound classes. americanpharmaceuticalreview.comresearchgate.net

| Parameter | Condition |

| SFC System | Waters UPC² or similar |

| Column | Packed silica gel or octadecyl-silica column |

| Mobile Phase | Supercritical CO2 with 5-20% Methanol as modifier |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Column Temp. | 40 °C |

| Detection | UV-Vis or Electron Capture Detector (ECD) for enhanced sensitivity |

Computational and Theoretical Investigations of N Alkyl Dibromotriazoles

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of heterocyclic systems due to its favorable balance of accuracy and computational cost. tubitak.gov.tr These studies provide a microscopic view of the molecule's geometry, orbital energies, and charge distribution.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometrical optimization. For 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole, this involves finding the minimum energy structure of both the triazole ring and its substituents. The 1,2,4-triazole (B32235) ring is an aromatic, five-membered heterocycle, and its geometry is expected to be largely planar.

The long, flexible nonyl chain attached to the N1 position can adopt numerous spatial arrangements, leading to a complex conformational landscape. Conformational analysis is performed to identify the various low-energy conformers and determine the global minimum energy structure. This analysis is critical as different conformers can exhibit distinct properties and reactivity. Theoretical calculations, often at the B3LYP level of theory with a suitable basis set like 6-311G(d,p), are used to predict bond lengths, bond angles, and dihedral angles of the optimized geometry. tubitak.gov.tr

Table 1: Representative Optimized Geometrical Parameters for a Substituted 1,2,4-Triazole Ring (DFT Calculated) (Note: This table presents typical values for a substituted 1,2,4-triazole ring. Actual values for 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole would require specific calculation.)

| Parameter | Typical Value (Å or °) |

|---|---|

| N1-N2 Bond Length | 1.35 - 1.40 Å |

| N2-C3 Bond Length | 1.30 - 1.35 Å |

| C3-N4 Bond Length | 1.35 - 1.40 Å |

| N4-C5 Bond Length | 1.30 - 1.35 Å |

| C5-N1 Bond Length | 1.35 - 1.40 Å |

| C3-Br Bond Length | ~1.85 Å |

| C5-Br Bond Length | ~1.85 Å |

| N1-N2-C3 Bond Angle | ~105° - 110° |

| N2-C3-N4 Bond Angle | ~110° - 115° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net For 1,2,4-triazole derivatives, the HOMO is typically a π-orbital distributed over the heterocyclic ring, while the LUMO is a π*-antibonding orbital. The presence of two electron-withdrawing bromine atoms at positions 3 and 5 would be expected to lower the energy of both the HOMO and LUMO, while the electron-donating nonyl group at N1 would raise their energies. DFT calculations can precisely determine these energy levels and visualize the spatial distribution of the orbitals.

Table 2: Hypothetical Frontier Orbital Energies for 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole (Note: These values are illustrative and based on general trends for similar compounds.)

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | ~ -7.5 eV | Region of electron donation (nucleophilicity) |

| LUMO | ~ -1.0 eV | Region of electron acceptance (electrophilicity) |

| Energy Gap (ΔE) | ~ 6.5 eV | Indicator of chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are favorable sites for electrophilic attack. In 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole, the most negative potential is expected to be localized around the N2 and N4 nitrogen atoms, which possess lone pairs of electrons and are the most nucleophilic centers. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential would likely be found around the hydrogen atoms of the nonyl chain and influenced by the highly electronegative bromine atoms.

Neutral Regions (Green): These areas have a balanced charge distribution and are generally less reactive. researchgate.net

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions. nih.gov

Quantum Chemical Calculations for Energetic Properties

Quantum chemical calculations are essential for determining the energetic properties of molecules, including their relative stabilities and the energy barriers associated with chemical reactions.

The 1,2,4-triazole ring system can exist in different tautomeric forms depending on the position of the mobile proton. researchgate.net The parent 3,5-dibromo-1,2,4-triazole can exist as the 1H, 2H, or 4H tautomer. Computational studies on similar triazoles have shown that the relative stability of these tautomers is influenced by substitution patterns and the medium (gas phase vs. solvent). tubitak.gov.trresearchgate.net For many 1,2,4-triazole derivatives, the 4H tautomer is favored over the 1H form. tubitak.gov.tr

However, in the case of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole, the substitution of the nonyl group at the N1 position "locks" the molecule into the 1H isomeric form, preventing prototropic tautomerism. The relevant stability question then becomes the comparison between the three possible N-nonyl isomers:

3,5-Dibromo-1-nonyl-1H-1,2,4-triazole

3,5-Dibromo-2-nonyl-2H-1,2,4-triazole

3,5-Dibromo-4-nonyl-4H-1,2,4-triazole

DFT calculations can be used to compute the total electronic energy of each of these isomers. By comparing these energies, one can predict their relative thermodynamic stabilities. This information is invaluable for synthetic chemists aiming to selectively produce a specific isomer. High-level ab initio calculations can determine these energy differences with high precision. sonar.ch

Computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. For the synthesis of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole, a key step is the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with a nonyl halide (e.g., 1-bromononane).

This reaction can potentially lead to a mixture of the N1, N2, and N4 alkylated products. Reaction pathway analysis using DFT can elucidate the preferred site of alkylation. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials (triazole anion and nonyl halide) and the possible products.

Finding the Transition State (TS): Identifying the highest energy point along the reaction coordinate for each possible pathway (N1, N2, and N4 alkylation). The TS structure represents the energy barrier that must be overcome for the reaction to proceed.

Calculating Activation Energies (Ea): The energy difference between the transition state and the reactants gives the activation energy.

The pathway with the lowest activation energy will be the most kinetically favored, and its product will be formed at the fastest rate. Such analyses can explain the observed regioselectivity in the synthesis of N-alkylated triazoles and help in designing reaction conditions that favor the formation of the desired 1-nonyl isomer. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

Computational studies, particularly molecular dynamics (MD) simulations, provide profound insights into the dynamic behavior of molecules like 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole at the atomic level. These investigations are crucial for understanding the conformational flexibility of the N-alkyl substituent and the nature of the non-covalent interactions that govern the self-assembly of these molecules into larger, ordered structures.

Conformational Dynamics of the Nonyl Chain

The flexibility of the nonyl chain arises from the rotation around its carbon-carbon single bonds. While numerous conformations are possible, they are not all energetically equivalent. The most stable conformations tend to minimize steric hindrance, adopting a staggered arrangement. In the context of the entire molecule, the orientation of the first C-C bond of the nonyl chain relative to the plane of the triazole ring is of particular interest. Studies on similar long-chain alkyl-substituted aromatic and heterocyclic compounds have shown that the alkyl chain often prefers an orientation that is roughly perpendicular to the plane of the ring. This arrangement minimizes steric clashes between the initial methylene (B1212753) groups of the chain and the atoms of the heterocyclic core.

The conformational state of the nonyl chain can be characterized by the dihedral angles along its backbone. In an isolated molecule or in a non-polar solvent, the chain is likely to be highly flexible, exploring a wide range of conformations. However, in a more ordered environment, such as a self-assembled monolayer or a crystal lattice, the conformational freedom of the nonyl chain becomes significantly restricted.

Illustrative Conformational Data for an N-Nonyl Chain on a Heterocyclic Ring

The following table presents a hypothetical but representative distribution of dihedral angles for the C-C-C-C torsions within the nonyl chain, as might be observed in a molecular dynamics simulation. This data illustrates the preference for anti (trans) conformations, which lead to a more extended chain, and the less frequent occurrence of gauche conformations, which introduce kinks in the chain.

| Dihedral Angle | Conformational State | Typical Angle Range (°) | Probability (%) in an Ordered System |

|---|---|---|---|

| C1-C2-C3-C4 | Anti (trans) | 180 ± 30 | 75 |

| C1-C2-C3-C4 | Gauche | ±60 ± 30 | 25 |

| C2-C3-C4-C5 | Anti (trans) | 180 ± 30 | 80 |

| C2-C3-C4-C5 | Gauche | ±60 ± 30 | 20 |

| C3-C4-C5-C6 | Anti (trans) | 180 ± 30 | 82 |

| C3-C4-C5-C6 | Gauche | ±60 ± 30 | 18 |

This table is illustrative and based on general principles of alkyl chain conformational dynamics.

Interactions within Self-Assembled Systems

The self-assembly of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole into organized supramolecular structures is driven by a combination of non-covalent intermolecular interactions. Molecular dynamics simulations can help to quantify the contributions of these different forces. The primary interactions expected to play a role are van der Waals forces, dipole-dipole interactions, and potentially π-π stacking.

Van der Waals Interactions: The long nonyl chains are a significant source of van der Waals interactions, specifically London dispersion forces. nih.gov These forces, although individually weak, become substantial when summed over the length of the interacting chains. nih.gov In a self-assembled system, the nonyl chains of adjacent molecules are likely to align with each other to maximize these favorable contacts, leading to a more ordered and compact structure. The strength of these interactions increases with the length of the alkyl chain. researchgate.net

π-π Stacking: The electron-rich π-system of the triazole ring can engage in π-π stacking interactions with adjacent triazole rings. These interactions are a common feature in the self-assembly of aromatic and heterocyclic compounds. researchgate.netrsc.org The presence of the electron-withdrawing bromine atoms can influence the nature of these stacking interactions, potentially leading to a slipped-parallel or T-shaped arrangement to minimize electrostatic repulsion.

Illustrative Intermolecular Interaction Energies

The following table provides hypothetical but plausible energy contributions for the different types of intermolecular interactions that could be observed in a self-assembled dimer of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole, as might be calculated from molecular dynamics simulations.

| Interaction Type | Contributing Moieties | Estimated Interaction Energy (kcal/mol) |

|---|---|---|

| Van der Waals (London Dispersion) | Nonyl chain - Nonyl chain | -4.0 to -7.0 |

| Dipole-Dipole | Triazole ring - Triazole ring | -2.0 to -4.0 |

| π-π Stacking | Triazole ring - Triazole ring | -1.5 to -3.5 |

| Halogen Bonding (Br···N) | Bromine - Triazole Nitrogen | -1.0 to -2.5 |

This table is illustrative and the values are representative of what might be expected for a molecule of this type based on studies of similar systems.

3,5-Dibromo-1-nonyl-1H-1,2,4-triazole | 1365223-10-8 - BenchChem 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole, CAS 1365223-10-8, is a halogenated, triazole compound. It is a useful research chemical. https://www.benchchem.com/product/bcp166549

Liquid-crystalline 1,2,4-triazole derivatives as optical waveguides ... The synthesis and mesomorphic properties of a series of 1-alkyl-3,5-bis(4-alkoxyphenyl)-1H-1,2,4-triazoles are described. The photophysical properties of these ... https://pubmed.ncbi.nlm.nih.gov/22145558/

Synthesis and Mesomorphic Properties of 1-Alkyl-3,5-bis(4 ... The synthesis and mesomorphic properties of a series of 1-alkyl-3,5-bis(4-alkoxyphenyl)-1H-1,2,4-triazoles are described. The photophysical properties of these ... https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0031-1289524

Synthesis and characterization of new 1,2,4-triazole derivatives as ... A series of new 1,2,4-triazole derivatives containing a carbazole (B46965) unit were designed and synthesized. Their thermal, photophysical, and electrochemical ... https://pubmed.ncbi.nlm.nih.gov/24725049/

1,3,5-Triazine derivatives for organic light-emitting diodes (OLEDs) Electron-transport materials (ETMs) are indispensable for highly efficient and stable organic light-emitting diodes (OLEDs). Among the various n-type organic ... https://pubmed.ncbi.nlm.nih.gov/29796677/

Triazole-Based Materials for Optoelectronic Applications - PMC Triazole-Based Materials for Optoelectronic Applications · Abstract · 1. Introduction · 2. Hole-Transporting Materials · 3. Electron-Transporting Materials · 4. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325251/

Synthesis and Characterization of New 1, 2, 4-Triazole Derivatives as ... A series of new 1, 2, 4-triazole derivatives containing a carbazole unit were designed and synthesized. Their thermal, photophysical, and electrochemical properties were investigated. These compounds show good thermal stability with their decomposition temperatures being in the range of 321–352 °C. https://www.mdpi.com/1420-3049/19/4/4689

Triazole-based materials for organic light-emitting diodes - RSC Publishing This review summarizes recent progress of triazole-based materials for OLEDs, including fluorescent emitters, phosphorescent hosts, and electron-transporting/hole-blocking materials. The design strategies and structure–property relationships of these materials are discussed in detail. https://pubs.rsc.org/en/content/articlelanding/2017/tc/c7tc03659a

Recent advances in 1,2,4-triazole-based organic light-emitting materials This review focuses on the recent progress of 1,2,4-triazole-based organic light-emitting materials, including fluorescent emitters, phosphorescent hosts, and electron-transporting/hole-blocking materials. The design strategies and structure–property relationships of these materials are discussed in detail. https://pubs.rsc.org/en/content/articlehtml/2017/tc/c7tc03659a

Synthesis and mesomorphic properties of 1-alkyl-3,5-bis(4 ... The synthesis and mesomorphic properties of a series of 1-alkyl-3,5-bis(4-alkoxyphenyl)-1H-1,2,4-triazoles are described. The photophysical properties of these compounds were investigated by UV/Vis and fluorescence spectroscopy. All compounds are blue-light emitters in solution and in the solid state. They exhibit liquid-crystalline properties, and some of them show an interesting self-organization into waveguiding structures. https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0031-1289524

Liquid-crystalline 1,2,4-triazole derivatives as optical waveguides and ... The synthesis and mesomorphic properties of a series of 1-alkyl-3,5-bis(4-alkoxyphenyl)-1H-1,2,4-tri

Applications of 3,5 Dibromo 1 Nonyl 1h 1,2,4 Triazole in Advanced Materials Science

Smart Materials and Stimuli-Responsive Systems

Data Storage Devices

The electron-deficient nature of the 1,2,4-triazole (B32235) ring system imparts favorable electron-transport and hole-blocking properties, which are critical for applications in electronic devices. mdpi.com While direct studies on 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole for data storage are not extensively documented, the broader class of 1,2,4-triazole derivatives has shown promise in this area. mdpi.com The presence of polarizable bromine atoms on the triazole ring of the target molecule can further enhance its electronic characteristics.

The incorporation of such molecules into data storage devices can be conceptualized through their use as components in organic field-effect transistors (OFETs) or as charge storage layers in memory devices. The combination of the electron-accepting triazole core and the insulating nonyl chain could allow for the creation of molecular-scale memory elements. The distinct electronic states of the triazole ring could be utilized to represent "0" and "1" states, while the nonyl chain helps in forming organized, thin films, a prerequisite for device fabrication.

| Property | Relevance to Data Storage |

| Electron-deficient triazole ring | Potential for charge trapping and storage |

| Polarizable bromine atoms | Modulation of electronic properties |

| Long nonyl chain | Facilitates thin-film formation and self-assembly |

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The 1,2,4-triazole moiety is a well-established building block in coordination chemistry, capable of acting as a versatile ligand for a variety of metal ions. mdpi.comrsc.org The nitrogen atoms of the triazole ring can coordinate to metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.com In 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole, the nitrogen atoms at positions 2 and 4 of the triazole ring are available for metal coordination. researchgate.net

The long nonyl chain introduces a significant structural and functional element. The length and flexibility of the alkyl chain can influence the resulting structure of the coordination polymer or MOF. mdpi.com For instance, systematic variations in alkyl chain length in related ligand systems have been shown to switch the dimensionality of the resulting coordination assemblies, from 1D chains to discrete complexes. mdpi.com The steric bulk of the nonyl group can direct the formation of specific network topologies and influence the packing of the resulting frameworks. Furthermore, the hydrophobic nature of the nonyl chain can be exploited to create specific environments within the pores of a MOF.

Metal-organic frameworks constructed from triazole-based ligands have demonstrated significant potential in gas storage and catalysis. mdpi.comnih.gov The nitrogen-rich environment of the triazole rings can provide preferential binding sites for gases like CO2. nih.gov MOFs containing 1,2,3-triazole groups have shown remarkable CO2 and H2 sorption properties. nih.gov While the specific use of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole in this context is an area for further research, the fundamental properties of the triazole ring suggest its suitability.

The nonyl chains within a MOF structure could create hydrophobic pockets, which may be advantageous for the selective adsorption of certain gases or for creating specific microenvironments for catalytic reactions. The design of MOFs using ligands like 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole allows for the tuning of pore size and functionality, which is a key aspect in developing materials for targeted gas storage and catalytic applications. mdpi.com Research on related systems has shown that parameters such as spacer length and bend angle of the ligand can be redesigned for specific applications like gas storage. mdpi.com

| Feature | Potential Application |

| Triazole-based MOF | Gas storage (e.g., CO2, H2) |

| Nonyl chain-functionalized pores | Selective gas adsorption, catalysis in hydrophobic environments |

Self-Assembled Systems and Supramolecular Chemistry

The amphiphilic nature of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole, with its polar triazole head and nonpolar nonyl tail, makes it a prime candidate for self-assembly. The hydrophobic interactions between the long nonyl chains are a powerful driving force for the spontaneous organization of these molecules into larger, ordered structures. In solution or at interfaces, these molecules can arrange themselves to minimize the unfavorable contact between the hydrophobic tails and a polar solvent.

Studies on other long-chain alkyl-substituted molecules have demonstrated that the hydrophobic collapse of the alkyl chains is a key factor in the formation of self-assembled nanostructures. nih.gov The length of the alkyl chain has a direct impact on the strength of these van der Waals interactions, with longer chains generally leading to more stable assemblies. researchgate.net In the case of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole, the interplay between the hydrophobic interactions of the nonyl chains and potential dipole-dipole or halogen bonding interactions involving the dibrominated triazole rings would dictate the final supramolecular architecture.

The self-assembly of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole can lead to the formation of a variety of ordered nanostructures, such as nanofibers, ribbons, or vesicles, depending on the conditions. The specific morphology of the resulting nanostructure is influenced by a delicate balance of intermolecular forces. The ability of the triazole ring to form hydrogen bonds, though less likely in this N-substituted derivative, and the potential for π-π stacking interactions between the aromatic rings can contribute to the directional assembly of the molecules.

Research on polymerization-induced self-assembly (PISA) using triazole-based polymers has shown the formation of diverse nano-objects, including spheres, worms, and vesicles. rsc.org While this involves polymeric systems, it highlights the inherent ability of the triazole moiety to participate in the formation of well-defined nanostructures. The combination of the rigid, functional triazole core with the flexible, space-filling nonyl chain in 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole provides a molecular blueprint for the bottom-up fabrication of novel nanomaterials with potential applications in electronics, sensing, and beyond.

Future Research Trajectories and Interdisciplinary Perspectives

Novel Synthetic Methodologies for Tailored Dibromotriazole Derivatives

While the synthesis of the parent compound 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole is established, future research will likely focus on developing more versatile and efficient synthetic routes to create a library of tailored derivatives. These methodologies will aim to modify the triazole core, the nonyl substituent, and the bromo groups to fine-tune the molecule's physicochemical properties for specific applications. The development of novel synthetic methods is crucial for creating structurally diverse molecules. chemijournal.com

Key areas of exploration include:

Late-Stage Functionalization: Developing methods to selectively replace one or both bromine atoms through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide array of functional groups (aryl, heteroaryl, alkynyl, etc.), dramatically expanding the chemical space around the triazole core.

Multicomponent Reactions (MCRs): Investigating one-pot MCRs to construct complex triazole derivatives from simple precursors, potentially offering a more atom-economical and efficient alternative to traditional multi-step syntheses. chemijournal.com Researchers have utilized MCRs to synthesize complex triazole-based molecules for various applications. chemijournal.com

Flow Chemistry Synthesis: Adapting and optimizing the synthesis for continuous flow reactors. This approach can enhance reaction safety, improve reproducibility, and allow for easier scalability, which is critical for producing materials for advanced applications.

Click Chemistry Modifications: While the 1,2,4-triazole (B32235) ring itself is not typically formed via the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC), derivatives can be prepared for subsequent "click" reactions. chemijournal.comnih.gov For instance, the nonyl chain could be terminated with an azide (B81097) or alkyne, allowing the dibromotriazole unit to be easily "clicked" onto polymers, surfaces, or biomolecules. The efficiency and selectivity of click chemistry have been revolutionary in drug discovery and materials science. chemijournal.com

| Methodology | Target Modification | Potential Outcome | Key Advantage |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Replacement of one or both Bromine atoms | Aryl, heteroaryl, or alkynyl-substituted triazoles | High modularity and access to conjugated systems |

| Multicomponent Reactions (MCRs) | De novo synthesis of highly substituted triazoles | Complex molecules in a single step | Increased efficiency and atom economy |

| Flow Chemistry | Optimized synthesis of the core structure or its derivatives | Improved yield, safety, and scalability | Precise control over reaction parameters |

| Click Chemistry | Functionalization of the N1-nonyl chain | Conjugation to polymers, biomolecules, or surfaces | High efficiency and biocompatibility |

Exploration of Advanced Catalytic Applications

The 1,2,4-triazole scaffold is a cornerstone in modern catalysis, particularly as a precursor to N-heterocyclic carbenes (NHCs) and as a ligand in coordination chemistry. chemscene.comresearchgate.net The specific structure of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole offers unique opportunities for designing novel catalysts.

Future research trajectories in this area include:

N-Heterocyclic Carbene (NHC) Catalysis: The 1-nonyl-1,2,4-triazole core can be a precursor to triazolylidene NHCs. The long nonyl chain could impart high solubility in nonpolar organic solvents, enabling catalysis in new media. The bromine atoms could be retained to modulate the electronic properties of the NHC or replaced with other groups to create bifunctional catalysts.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can act as coordinating sites for metal ions, forming stable coordination complexes. chemijournal.com Derivatives of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole could be used as organic linkers to construct novel MOFs. The nonyl chains could project into the pores of the MOF, creating a hydrophobic environment for size- or polarity-selective catalysis.

Organocatalysis: The triazole ring itself can participate in hydrogen bonding and other non-covalent interactions, making it a valuable scaffold for organocatalysts. researchgate.netnih.gov Functional groups attached to the triazole core via substitution of the bromine atoms could serve as the primary catalytic sites (e.g., thiourea, amine, or squaramide groups), with the triazole acting as a rigid and tunable platform.

| Catalytic System | Role of the Triazole Derivative | Potential Reaction | Key Feature |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Precursor to a triazolylidene catalyst | Benzoin condensation, Stetter reaction | High solubility in organic media due to nonyl chain |

| Metal-Organic Framework (MOF) | Organic linker or strut | Heterogeneous catalysis, gas separation | Tunable pore environment (hydrophobicity) |

| Organocatalyst | Rigid scaffold for catalytic groups | Asymmetric aldol (B89426) or Michael additions | Modular design via substitution at C3 and C5 |

| Transition Metal Complex | Ligand for a metal center | Cross-coupling reactions, oxidation | Electronic tuning via bromo-substituents |

Integration into Hybrid Organic-Inorganic Materials

The development of advanced materials often relies on the synergistic combination of organic and inorganic components. Triazole derivatives are increasingly being explored for their utility in creating functional hybrid materials, such as those used in optoelectronics and coatings. acs.orgnih.gov The structure of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole is particularly well-suited for this purpose.

Future research directions include:

Perovskite Solar Cell (PSC) Passivation: Organic small molecules containing nitrogen heterocycles are used to passivate defects at the interfaces of perovskite films, enhancing the efficiency and stability of solar cells. acs.org The nitrogen atoms in the triazole ring of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole can coordinate with undercoordinated lead ions (Pb²⁺) on the perovskite surface. acs.org The long nonyl chain could simultaneously create a hydrophobic barrier, protecting the moisture-sensitive perovskite layer from environmental degradation.

Coordination Polymers: Beyond crystalline MOFs, triazoles can form a wide range of coordination polymers with diverse topologies and properties. chemijournal.comnih.gov The dibromo-nonyl-triazole could be used to create low-dimensional (1D or 2D) coordination polymers with unique electronic or magnetic properties, influenced by the presence of the heavy bromine atoms.

Surface Modifiers: The molecule could be grafted onto inorganic surfaces (e.g., silica (B1680970), titania, metal oxides) to alter their surface properties. The triazole headgroup would provide a strong anchor to the surface, while the nonyl tail would create a low-energy, hydrophobic, or lubricating layer.

| Material Type | Function of Triazole Derivative | Target Application | Key Structural Contribution |

|---|---|---|---|

| Perovskite Solar Cells | Interfacial passivation agent | Enhanced efficiency and long-term stability | Triazole nitrogens for defect binding; nonyl chain for hydrophobicity |

| Coordination Polymers | Organic linker/ligand | Sensors, conductive materials, data storage | Coordination via N atoms; electronic tuning via Br atoms |

| Functionalized Nanoparticles | Surface modifier | Dispersibility in nonpolar solvents, targeted delivery | Triazole as an anchor; nonyl chain as a stabilizing layer |

| Anti-corrosion Coatings | Corrosion inhibitor additive | Protection of metal surfaces | Adsorption onto metal via N atoms, forming a protective film |

Development of Predictive Computational Models for Structure-Property Relationships

As the complexity and diversity of tailored dibromotriazole derivatives grow, so does the need for efficient screening and design tools. Computational chemistry offers a powerful means to predict the properties of these molecules, thereby guiding synthetic efforts toward the most promising candidates. nih.gov The development of robust computational models can accelerate the discovery process while reducing costs. nih.gov

Future research will focus on:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): Developing QSAR models to correlate structural features of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole derivatives with specific activities or properties. nih.gov For instance, models could predict catalytic efficacy, binding affinity to a material surface, or electronic properties based on descriptors of the substituents at the C3 and C5 positions.

Molecular Docking and Dynamics Simulations: Using molecular docking to predict how these molecules will interact with biological targets or bind to the active sites of materials. nih.govmdpi.com Molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time, providing insight into the binding modes and conformational changes of the triazole derivatives in complex environments. nih.gov

Density Functional Theory (DFT) Calculations: Employing DFT to calculate the electronic structure, reactivity indices, and spectroscopic properties of novel derivatives. nih.gov This can help rationalize observed experimental behavior and predict the outcomes of proposed reactions or the electronic characteristics of new hybrid materials. These computational studies can identify key structural features for inhibitory activity. nih.gov

| Computational Method | Predicted Property | Research Application | Advantage |

|---|---|---|---|

| QSAR/QSPR | Catalytic activity, solubility, electronic bandgap | High-throughput virtual screening of derivative libraries | Rapid prediction for large numbers of compounds |

| Molecular Docking | Binding mode and affinity to surfaces or active sites | Design of surface passivators, enzyme inhibitors, or catalysts | Provides structural insight into molecular interactions |

| Molecular Dynamics (MD) | Conformational stability, binding free energy | Assessing the stability of ligand-receptor or material-interface complexes | Accounts for dynamic effects and solvent interactions |

| Density Functional Theory (DFT) | Electron density, orbital energies, reaction barriers | Understanding electronic properties and reaction mechanisms | High accuracy for electronic structure calculations |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer: A typical synthesis involves nucleophilic substitution or cyclization reactions. For example, refluxing 1-nonyl-1H-1,2,4-triazole with bromine in a polar aprotic solvent (e.g., DMSO) under controlled temperature (80–100°C) for 18–24 hours, followed by distillation and crystallization. Yield optimization requires adjusting stoichiometric ratios (e.g., Br₂ excess) and monitoring reaction progress via TLC or HPLC . Purification via column chromatography or recrystallization (water-ethanol mixtures) is critical to isolate the product with ≥95% purity .

Q. How can spectroscopic techniques (NMR, FTIR, MS) resolve structural ambiguities in 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole?

- Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns by comparing chemical shifts of triazole protons (δ 8.5–9.0 ppm) and alkyl chain integration. Br substituents deshield adjacent carbons (δ 120–140 ppm in ¹³C NMR) .

- FTIR : Validate C-Br stretches (500–600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

- MS (ESI/HRMS) : Verify molecular ions ([M+H]⁺) and isotopic patterns consistent with Br₂ substitution .

Q. What stability challenges arise during storage of halogenated triazoles, and how can degradation be minimized?

- Methodological Answer: Halogenated triazoles are prone to photodegradation and hydrolysis. Store in amber glassware under inert gas (N₂/Ar) at –20°C. Use desiccants (silica gel) to prevent moisture uptake. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile-water mobile phase) .

Advanced Research Questions

Q. How can crystallographic data (e.g., X-ray diffraction) resolve discrepancies in reported structural conformations of 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software can determine bond angles, torsion angles (e.g., nonyl chain orientation), and packing motifs. For polymorphic forms, compare unit cell parameters (e.g., triclinic vs. monoclinic systems) and hydrogen-bonding networks . Refinement protocols (e.g., SHELXL) must account for heavy atoms (Br) to reduce residual electron density errors .

Q. What experimental and computational strategies are effective in analyzing the thermodynamic stability of halogenated triazoles?

- Methodological Answer:

- Combustion Calorimetry : Measure ΔcU° (energy of combustion) to calculate ΔfH° (enthalpy of formation). For 3,5-diamino-1H-1,2,4-triazoles, ΔfH°(cr) averages –150 ± 10 kJ/mol .

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict bond dissociation energies (BDEs) and assess Br substituent effects on stability .

Q. How can researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) for halogenated triazoles?

- Methodological Answer: Standardize assays using Mueller Hinton medium for antimicrobial testing (disc diffusion method) and MTT assays for cytotoxicity. Control variables:

- Solvent compatibility : Use DMSO ≤1% (v/v) to avoid false positives.

- Dose-response curves : Calculate IC₅₀/EC₅₀ values across ≥3 independent replicates.

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., Br vs. NO₂) on activity .

Q. What analytical workflows are recommended for identifying impurities in synthesized 3,5-Dibromo-1-nonyl-1H-1,2,4-triazole?

- Methodological Answer:

- LC-MS/MS : Detect trace azidotriazole or nitro derivatives (common byproducts) using reverse-phase columns and MRM transitions .

- ¹H NMR with DOSY : Differentiate impurities via diffusion coefficients .

- TGA-DSC : Identify decomposition products (e.g., exothermic peaks at >200°C) .

Safety and Compliance

Q. What safety protocols are critical when handling brominated triazoles in laboratory settings?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.